1-benzyl-4-bromo-1H-pyrazole
Overview
Description
1-Benzyl-4-bromo-1H-pyrazole is a chemical compound with the molecular formula C10H9BrN2 and a molecular weight of 237.1 . It is a solid substance at room temperature . This compound can be used in the preparation of some amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .
Molecular Structure Analysis
The molecular structure of 1-benzyl-4-bromo-1H-pyrazole consists of a pyrazole ring attached to a benzyl group and a bromine atom . The InChI code for this compound is 1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 .
Physical And Chemical Properties Analysis
1-Benzyl-4-bromo-1H-pyrazole is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Synthesis of Diverse Chemicals
- Field : Organic Chemistry
- Application : Pyrazole derivatives, including 1-benzyl-4-bromo-1H-pyrazole, are used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Method : The synthesis of these derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : The variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .
Preparation of Solid Hexacoordinate Complexes
- Field : Inorganic Chemistry
- Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes .
- Method : This involves the reaction of 4-bromopyrazole with dimethyl- and divinyl-tindichloride .
- Results : The outcome of this application was not specified in the source .
Study of Stability of Boronate Esters
- Field : Analytical Chemistry
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method : The method involves the use of LCMS technique .
- Results : The outcome of this application was not specified in the source .
Palladium-Catalyzed Methylation
- Field : Organic Chemistry
- Application : 1-Benzylpyrazole-4-boronic acid pinacol ester is used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Method : The method involves the use of palladium catalyst and iodomethane .
- Results : The outcome of this application was not specified in the source .
Synthesis of 4-Bromo-5-(Trifluoromethyl)-1-Phenyl-1H-Pyrazoles
- Field : Organic Chemistry
- Application : 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized using two methodologies .
- Method : The first method proceeds through the brominated 1,3-bis-electrophilic substrate, whereas in the second, the pyrazole ring is brominated using NBS as the brominating agent .
- Results : The outcome of this application was not specified in the source .
Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole
- Field : Organic Chemistry
- Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .
- Method : The method involves the use of 4-bromopyrazole as a starting material .
- Results : The outcome of this application was not specified in the source .
Synthesis of 4-Bromo-5-(Trifluoromethyl)-1-Phenyl-1H-Pyrazoles
- Field : Organic Chemistry
- Application : 4-Bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles can be synthesized using two interesting methodologies .
- Method : The first method proceeds through the brominated 1,3-bis-electrophilic substrate, whereas in the second, the pyrazole ring is brominated using NBS as the brominating agent .
- Results : The outcome of this application was not specified in the source .
Preparation of 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole
Safety And Hazards
1-Benzyl-4-bromo-1H-pyrazole is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
1-benzyl-4-bromopyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTAXFTZNKXHMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388129 | |
Record name | 1-benzyl-4-bromo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-bromo-1H-pyrazole | |
CAS RN |
50877-41-3 | |
Record name | 1-benzyl-4-bromo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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